molecular formula C21H22O6 B11705163 ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate

ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate

Cat. No.: B11705163
M. Wt: 370.4 g/mol
InChI Key: MGAWPNOIRYVMLH-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a furan ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses.

Comparison with Similar Compounds

Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can be compared with other chromene derivatives and furan-containing compounds. Similar compounds include:

  • Ethyl 5-(7-methoxy-4-oxo-6-propyl-4H-chromen-3-yl)-2-furoate
  • Ethyl 3-[5-(ethoxycarbonyl)-2-furyl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
  • Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate

These compounds share structural similarities but may differ in their biological activities and chemical reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C21H22O6/c1-5-7-13-10-14-18(11-17(13)24-4)26-12(3)19(20(14)22)15-8-9-16(27-15)21(23)25-6-2/h8-11H,5-7H2,1-4H3

InChI Key

MGAWPNOIRYVMLH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C

Origin of Product

United States

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